4-Bromo-4'-propylbiphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

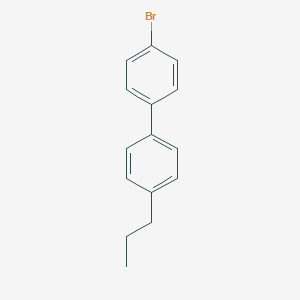

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h4-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPERLOMMOVDOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347205 | |

| Record name | 4-Bromo-4'-propylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-81-0 | |

| Record name | 4-Bromo-4'-propylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58743-81-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-4'-propylbiphenyl is a biphenyl derivative of significant interest in materials science and medicinal chemistry. Its rigid core structure, coupled with the reactive bromine atom and the propyl chain, makes it a versatile intermediate for the synthesis of liquid crystals and potentially bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its applications, with a focus on data presentation and experimental methodology.

Chemical Structure and Properties

This compound possesses the chemical formula C₁₅H₁₅Br. The structure consists of a biphenyl core, where one phenyl ring is substituted with a bromine atom at the 4-position, and the other phenyl ring is substituted with a propyl group at the 4'-position.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 58743-81-0 | [1] |

| Molecular Formula | C₁₅H₁₅Br | [1] |

| Molecular Weight | 275.18 g/mol | [1] |

| Melting Point | 107-109 °C | [1] |

| Boiling Point | 349.5 °C at 760 mmHg | [1] |

| Flash Point | 161.8 °C | [1] |

| Density | 1.249 g/cm³ | [1] |

| XLogP3 | 5.6 | [1] |

| PSA | 0 Ų | [1] |

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.55 | d | 2 | Aromatic protons ortho to Br |

| ~7.45 | d | 2 | Aromatic protons meta to Br |

| ~7.25 | d | 2 | Aromatic protons ortho to propyl group |

| ~7.15 | d | 2 | Aromatic protons meta to propyl group |

| ~2.60 | t | 2 | -CH₂- attached to the biphenyl ring |

| ~1.65 | sextet | 2 | -CH₂-CH₂-CH₃ |

| ~0.95 | t | 3 | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~141 | C-propyl |

| ~139 | C-Br |

| ~132 | CH (aromatic) |

| ~129 | CH (aromatic) |

| ~128 | CH (aromatic) |

| ~127 | CH (aromatic) |

| ~121 | C-C (biphenyl linkage) |

| ~38 | -CH₂- (propyl) |

| ~24 | -CH₂- (propyl) |

| ~14 | -CH₃ (propyl) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1070 | Strong | C-Br stretch |

| ~820 | Strong | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 274/276 | High | [M]⁺ (Molecular ion peak with bromine isotopic pattern) |

| 195 | Medium | [M - Br]⁺ |

| 167 | High | [M - C₃H₇ - Br]⁺ (Biphenyl radical cation) |

| 152 | Medium | [C₁₂H₈]⁺ |

Experimental Protocols

The following is a detailed five-step synthesis protocol for this compound, adapted from patent CN108129258B.[5] This process starts from biphenyl and offers a total yield of over 56%.[5]

Diagram 2: Synthetic Workflow for this compound

Caption: Five-step synthesis of this compound.

Step 1: Synthesis of 4-Propionylbiphenyl (Friedel-Crafts Acylation)

-

Materials: Biphenyl, propionyl chloride, aluminum chloride (AlCl₃), and a suitable organic solvent (e.g., dichloromethane).

-

Procedure:

-

To a stirred solution of biphenyl in the organic solvent, cool the mixture to 0-5 °C.

-

Slowly add aluminum chloride to the mixture.

-

Add propionyl chloride dropwise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Step 2: Synthesis of 1-(Biphenyl-4-yl)propan-1-ol (Reduction)

-

Materials: 4-Propionylbiphenyl, sodium borohydride (NaBH₄), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve 4-propionylbiphenyl in the solvent and cool the solution to 0-5 °C.

-

Add sodium borohydride portion-wise, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

-

Step 3: Synthesis of 4-(Prop-1-en-1-yl)-1,1'-biphenyl (Dehydration)

-

Materials: 1-(Biphenyl-4-yl)propan-1-ol, a catalytic amount of p-toluenesulfonic acid (p-TsOH), and a solvent capable of azeotropic removal of water (e.g., toluene).

-

Procedure:

-

Dissolve the alcohol in toluene and add p-TsOH.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Synthesis of 4-Propylbiphenyl (Hydrogenation)

-

Materials: 4-(Prop-1-en-1-yl)-1,1'-biphenyl, 5-10% Palladium on carbon (Pd/C), and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Procedure:

-

Dissolve the alkene in the solvent and add the Pd/C catalyst.

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-propylbiphenyl.

-

Step 5: Synthesis of this compound (Bromination)

-

Materials: 4-Propylbiphenyl, liquid bromine, iron(III) chloride (FeCl₃), and a suitable solvent (e.g., dichloromethane or acetic acid).

-

Procedure:

-

Dissolve 4-propylbiphenyl and a catalytic amount of FeCl₃ in the solvent.

-

Cool the mixture to 0-5 °C and slowly add liquid bromine dropwise.

-

Allow the reaction to stir at room temperature for 15-20 hours.

-

Quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to remove excess bromine.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol to yield the final product.[5]

-

Applications and Logical Relationships

This compound is a valuable building block in several areas of chemical research and development.

Liquid Crystal Synthesis

The primary application of this compound is as a precursor for liquid crystal materials. The rigid biphenyl core provides the necessary anisotropy, while the propyl chain influences the mesophase properties. The bromine atom serves as a reactive handle for introducing other functional groups, such as a cyano group, through reactions like the Suzuki coupling, to fine-tune the dielectric anisotropy and other properties of the final liquid crystal molecule.

Diagram 3: Suzuki Coupling for Liquid Crystal Precursor Synthesis

Caption: A representative Suzuki coupling reaction.

Intermediate in Drug Discovery

The biphenyl scaffold is a common motif in many biologically active compounds. The presence of the bromine atom in this compound allows for its use in various cross-coupling reactions to build more complex molecules. These reactions are fundamental in medicinal chemistry for the synthesis of new drug candidates. While specific biological activities of this compound itself are not widely reported, its derivatives could be explored for various therapeutic targets.

Safety and Handling

As with all brominated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key intermediate with significant potential in the fields of materials science and drug discovery. The detailed synthetic protocol provided in this guide offers a clear pathway for its preparation. While further experimental characterization is needed to fully elucidate its spectroscopic properties, the data from analogous compounds provide a useful reference. The versatility of its chemical structure ensures its continued importance as a building block for the creation of novel functional materials and complex organic molecules.

References

- 1. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]

- 2. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]

- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-4'-methylbiphenyl | C13H11Br | CID 521291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-4'-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-propylbiphenyl is a biphenyl derivative of significant interest in the fields of materials science and medicinal chemistry. Its rigid biphenyl core, combined with the reactive bromo group and the alkyl chain, makes it a versatile building block for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and potentially bioactive molecules. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various synthetic procedures.

| Property | Value |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.18 g/mol |

| CAS Number | 58743-81-0 |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 107-109 °C |

| Boiling Point | 349.5 °C at 760 mmHg |

| Density | 1.249 g/cm³ |

| Flash Point | 161.8 °C |

| Refractive Index | 1.574 |

| Solubility | Insoluble in water; generally soluble in non-polar organic solvents such as toluene and hexane. Quantitative solubility data in common organic solvents is not readily available in published literature. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from biphenyl. The following protocol is a detailed representation of a synthesis strategy adapted from patent literature, providing a clear and replicable procedure.[1]

Step 1: Friedel-Crafts Acylation of Biphenyl

-

In a reaction vessel, add 1 equivalent of biphenyl to a suitable organic solvent, such as dichloroethane (3-5 times the weight of biphenyl).

-

Add 1.0 to 1.15 equivalents of propionyl chloride to the mixture and stir thoroughly.

-

Cool the mixture to 5-10 °C.

-

Slowly add 1.05 to 1.3 equivalents of aluminum chloride while maintaining the temperature.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Cool the reaction to 0-10 °C and quench by the dropwise addition of water.

-

Separate the organic layer, wash it twice with water, and then dry it to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield 4-propionylbiphenyl.

Step 2: Reduction of the Ketone

-

Dissolve 1 equivalent of 4-propionylbiphenyl in a suitable solvent like tetrahydrofuran (3-5 times the weight of the ketone).

-

Cool the solution to 10-15 °C.

-

Prepare an aqueous solution of sodium borohydride (0.5-0.6 equivalents of NaBH₄ in 0.5-1 equivalent of water) and add it dropwise to the ketone solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

After the reaction is complete, add ethyl acetate, water, and concentrated hydrochloric acid.

-

Separate the organic layer, wash it twice with water, and then dry it to obtain 4-propylbiphenyl.

Step 3: Bromination of 4-Propylbiphenyl

-

Dissolve 1 equivalent of 4-propylbiphenyl in a suitable organic solvent (4-6 times its weight).

-

Add 0.1-0.3 equivalents of ferric chloride as a catalyst and stir the mixture.

-

Slowly add 1.1-1.2 equivalents of liquid bromine, maintaining the temperature between 20-30 °C.

-

Continue to stir the reaction for 15-20 hours.

-

Quench the reaction by adding a 10-20% aqueous solution of sodium hydroxide.

-

Separate the organic layer, wash it twice with water, and then dry it to obtain the crude this compound.

-

Purify the crude product by slurrying in methanol, followed by cooling, filtration, and drying to yield a white solid.

Applications

This compound is a key intermediate in the synthesis of more complex molecules, particularly in the fields of materials science and pharmaceuticals.[1]

Liquid Crystal Synthesis

The primary application of this compound is as a precursor for liquid crystal monomers.[1] The bromo-functional group allows for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce different functional groups and create molecules with specific mesogenic properties. These liquid crystals are essential components in display technologies.

The general workflow for the synthesis of a liquid crystal using this compound is depicted below.

Organic Electronics

Similar to other brominated biphenyls, this compound can be utilized in the synthesis of materials for organic electronics, such as OLEDs. The biphenyl core provides a rigid, conjugated system, and the bromo group allows for the introduction of various functionalities to tune the electronic and photophysical properties of the resulting materials. These materials can be used as emissive layers, host materials, or charge transport layers in OLED devices.

The general synthetic approach for creating OLED materials from this compound is illustrated in the following diagram.

References

4-Bromo-4'-propylbiphenyl CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-4'-propylbiphenyl, a key intermediate in the synthesis of advanced organic materials. This document details its chemical and physical properties, provides an in-depth look at its synthesis, and explores its primary applications in the fields of liquid crystals and organic light-emitting diodes (OLEDs). Experimental protocols and workflow diagrams are included to support researchers in their practical applications of this versatile compound.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a bromine atom and a propyl group at the 4 and 4' positions, respectively. These substitutions provide the molecule with a reactive site for further functionalization and influence its physical properties, making it a valuable building block in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58743-81-0 | [1] |

| Molecular Formula | C₁₅H₁₅Br | [2] |

| Molecular Weight | 275.18 g/mol | [2] |

| Appearance | White to light yellow powder | [2] |

| Melting Point | 107-109 °C | [2] |

| Boiling Point | 349.5 °C at 760 mmHg | [2] |

| Density | 1.249 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that is crucial for obtaining a high-purity product for its applications in advanced materials. A common synthetic route involves the Friedel-Crafts acylation of 4-bromobiphenyl followed by reduction.[1] An improved and more efficient synthesis process has been developed to overcome issues of harsh reaction conditions and low yields.[1]

Experimental Protocol: Improved Synthesis Process

This protocol is based on the process described in patent CN108129258B, which offers a higher yield and milder reaction conditions compared to traditional methods.[1]

Step 1: Acylation

-

In a reaction vessel, dissolve biphenyl in an organic solvent such as dichloroethane, dichloromethane, chlorobenzene, or toluene.

-

Add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture and add propionyl chloride dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to proceed until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude acylated product.

Step 2: Bromination

-

Dissolve the acylated product in a suitable solvent.

-

Add a brominating agent (e.g., N-bromosuccinimide) and a radical initiator.

-

Heat the mixture to initiate the reaction and maintain the temperature for several hours.

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and wash it to remove impurities.

-

Crystallize the product from a suitable solvent to obtain 4-bromo-4'-propionylbiphenyl.

Step 3: Reduction

-

Dissolve the 4-bromo-4'-propionylbiphenyl in a suitable solvent.

-

Add a reducing agent, such as sodium borohydride, in portions.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to yield the final product, this compound.

Table 2: Summary of an Improved Synthesis Process for this compound

| Step | Reactants | Solvents | Key Conditions |

| Acylation | Biphenyl, Propionyl Chloride, Lewis Acid | Dichloroethane, Dichloromethane, etc. | Low temperature during addition |

| Bromination | Acylated biphenyl, Brominating agent | Acetic Acid, etc. | Heating to initiate |

| Reduction | 4-bromo-4'-propionylbiphenyl, Reducing agent | Tetrahydrofuran, Ethanol, etc. | Room temperature |

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

Applications

This compound is a crucial intermediate in the synthesis of cyanobiphenyls, which are important liquid crystal materials.[2] The bromine atom allows for facile conversion to a cyano group or for participation in cross-coupling reactions to build more complex molecular architectures for various applications.

Liquid Crystals

The primary application of this compound is as a precursor to 4-alkyl-4'-cyanobiphenyls. These molecules exhibit liquid crystalline properties and are essential components in liquid crystal displays (LCDs). The general synthetic strategy involves the conversion of the bromine atom to a cyano group.

Organic Light-Emitting Diodes (OLEDs)

This compound also serves as an intermediate in the synthesis of materials for OLEDs.[2] The biphenyl core provides a rigid and electronically active framework that can be further functionalized through reactions at the bromine site to create molecules with desired electronic and photophysical properties for use in OLED devices.

Signaling Pathways

Currently, there is no significant body of research available to suggest that this compound has a defined role in biological signaling pathways. Its primary applications are in the field of materials science, and it is not typically studied for its biological activity.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the development of advanced materials. Its well-defined synthesis and the reactivity of its bromine substituent make it an important building block for liquid crystals and OLED materials. The information and protocols provided in this guide are intended to support researchers in the synthesis and application of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 4-Bromo-4'-propylbiphenyl, a key intermediate in the development of liquid crystals and pharmaceuticals. The document outlines several synthetic strategies, including a multi-step route commencing from biphenyl, and alternative approaches utilizing well-established coupling reactions. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the practical application of these methods.

Multi-Step Synthesis from Biphenyl

A robust and scalable synthesis of this compound can be achieved through a five-step sequence starting from biphenyl. This pathway involves Friedel-Crafts acylation, a two-step reduction of the resulting ketone via an intermediate alkene, and a final regioselective bromination. This method avoids harsh conditions like extremely high temperatures or the use of carcinogenic reagents.[1] The overall yield for this process is reported to be approximately 57%.[1]

Synthesis Pathway Overview

The multi-step synthesis from biphenyl can be visualized as follows:

Caption: Multi-step synthesis of this compound from biphenyl.

Experimental Protocols and Data

The synthesis begins with the Friedel-Crafts acylation of biphenyl with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 1-(Biphenyl-4-yl)propan-1-one.[1]

Experimental Protocol:

-

To a clean, dry reaction vessel, add 1 equivalent of biphenyl and 3-5 parts by weight of a suitable organic solvent (e.g., dichloroethane).

-

Stir the mixture to dissolve the biphenyl and then cool to 5-10 °C.

-

Slowly add 1.05-1.3 equivalents of aluminum chloride, maintaining the temperature.

-

Add 1.0-1.15 equivalents of propionyl chloride dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Upon completion, cool the reaction mixture to 0-10 °C and quench by the slow addition of water.

-

Separate the organic layer, wash twice with water, and then dry the solvent.

-

The crude product is purified by recrystallization from a solvent mixture such as ethyl acetate/petroleum ether to yield 1-(Biphenyl-4-yl)propan-1-one.[1]

| Parameter | Value | Reference |

| Biphenyl | 1 eq | [1] |

| Propionyl Chloride | 1.0-1.15 eq | [1] |

| Aluminum Chloride | 1.05-1.3 eq | [1] |

| Solvent | Dichloroethane | [1] |

| Temperature | 5-10 °C (addition), RT (reaction) | [1] |

| Reaction Time | 4-6 hours | [1] |

| Reported Yield | 65% (for similar reactions) | [2] |

The ketone, 1-(Biphenyl-4-yl)propan-1-one, is then reduced to the corresponding alcohol, 1-(Biphenyl-4-yl)propan-1-ol, using a reducing agent like sodium borohydride.[1]

Experimental Protocol:

-

Dissolve 1 equivalent of 1-(Biphenyl-4-yl)propan-1-one in 3-5 parts by weight of a suitable organic solvent (e.g., methanol) in a reaction vessel.

-

Cool the stirred solution to 10-15 °C.

-

Prepare an aqueous solution of sodium borohydride (0.5-0.6 equivalents of NaBH4 in 0.5-1 equivalent of water) and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

After the reaction is complete, add 5-7 equivalents of ethyl acetate, 3-4 equivalents of water, and 1.5 equivalents of concentrated hydrochloric acid.

-

Stir and then allow the layers to separate.

-

Wash the organic phase twice with water and then remove the solvent to obtain the crude 1-(Biphenyl-4-yl)propan-1-ol.[1]

| Parameter | Value | Reference |

| 1-(Biphenyl-4-yl)propan-1-one | 1 eq | [1] |

| Sodium Borohydride | 0.5-0.6 eq | [1] |

| Solvent | Methanol/Water | [1] |

| Temperature | 10-15 °C (addition), RT (reaction) | [1] |

| Reaction Time | 2-4 hours | [1] |

The alcohol is then dehydrated in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form 4-(Prop-1-en-1-yl)-1,1'-biphenyl.[1]

Experimental Protocol:

-

Combine the crude 1-(Biphenyl-4-yl)propan-1-ol with a suitable organic solvent (e.g., toluene) and 0.1-0.2 equivalents of p-toluenesulfonic acid.

-

Heat the mixture to 80-90 °C and maintain the reaction for 3-6 hours.

-

Cool the reaction to 15-30 °C and add ethyl acetate and water.

-

Separate the organic layer and wash it twice with water. The resulting organic solution containing 4-(Prop-1-en-1-yl)-1,1'-biphenyl is used directly in the next step without further purification.[1]

| Parameter | Value | Reference |

| 1-(Biphenyl-4-yl)propan-1-ol | 1 eq | [1] |

| p-Toluenesulfonic acid | 0.1-0.2 eq | [1] |

| Solvent | Toluene | [1] |

| Temperature | 80-90 °C | [1] |

| Reaction Time | 3-6 hours | [1] |

The alkene is hydrogenated to the corresponding alkane, 4-Propyl-1,1'-biphenyl, using a palladium on carbon catalyst.[1]

Experimental Protocol:

-

The organic solution containing 4-(Prop-1-en-1-yl)-1,1'-biphenyl is placed in a hydrogenation reactor.

-

A palladium on carbon catalyst (5-10% Pd/C) is added.

-

The reactor is purged with hydrogen gas and the reaction is carried out under hydrogen pressure at a suitable temperature until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield 4-Propyl-1,1'-biphenyl.[1]

| Parameter | Value | Reference |

| 4-(Prop-1-en-1-yl)-1,1'-biphenyl | 1 eq | [1] |

| Catalyst | 5-10% Pd/C | [1] |

| Hydrogen Pressure | 1-10 atm (typical) | |

| Temperature | Room Temperature (typical) |

The final step is the regioselective bromination of 4-Propyl-1,1'-biphenyl to give the desired product, this compound.[1]

Experimental Protocol:

-

Dissolve 1 equivalent of 4-Propyl-1,1'-biphenyl in a suitable organic solvent (e.g., acetic acid) in a reaction vessel.

-

Add 0.1-0.3 equivalents of ferric chloride as a catalyst.

-

Slowly add 1.1-1.2 equivalents of liquid bromine, maintaining the temperature at 20-30 °C.

-

Stir the reaction for 15-20 hours.

-

Quench the reaction by adding a 10-20% aqueous solution of sodium hydroxide.

-

Separate the organic layer, wash twice with water, and remove the solvent.

-

The crude product is purified by slurrying in methanol, followed by cooling, filtration, and drying to obtain this compound as a white solid.[1]

| Parameter | Value | Reference |

| 4-Propyl-1,1'-biphenyl | 1 eq | [1] |

| Bromine | 1.1-1.2 eq | [1] |

| Catalyst | Ferric Chloride | [1] |

| Solvent | Acetic Acid | [1] |

| Temperature | 20-30 °C | [1] |

| Reaction Time | 15-20 hours | [1] |

Alternative Synthesis Pathways

Cross-coupling reactions provide more direct methods for the synthesis of this compound. The most common and effective methods are the Suzuki-Miyaura coupling and the Ullmann coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and can be applied to the synthesis of this compound by coupling a suitable boronic acid or ester with an aryl halide.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol (General):

-

In a reaction vessel under an inert atmosphere, combine the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, 2 equivalents).

-

Add a degassed solvent system (e.g., toluene/water or dioxane/water).

-

Heat the mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture, and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Typical Value |

| Aryl Halide | 1 eq |

| Boronic Acid/Ester | 1.1-1.5 eq |

| Palladium Catalyst | 1-5 mol% |

| Base | 2-3 eq |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 hours |

Ullmann Coupling

The Ullmann coupling is a classical method for the synthesis of biaryls, typically involving the coupling of two aryl halides in the presence of copper. While it often requires harsh conditions, modern modifications have made it more versatile.

Conceptual Pathway for Ullmann Coupling:

Caption: Conceptual pathway for Ullmann coupling.

General Considerations:

The classic Ullmann reaction for unsymmetrical biaryls can be challenging due to the formation of multiple products. However, by using a significant excess of one of the aryl halides, the formation of the desired cross-coupled product can be favored. The reaction typically requires high temperatures (>150 °C) and a polar, high-boiling solvent like DMF or nitrobenzene. The copper catalyst is often activated prior to use.

| Parameter | Typical Value |

| Aryl Halides | Stoichiometric or one in large excess |

| Copper | Stoichiometric or catalytic (activated) |

| Temperature | 150-250 °C |

| Solvent | DMF, Nitrobenzene |

Alternative Reduction Methods for 1-(Biphenyl-4-yl)propan-1-one

For the reduction of the ketone intermediate in the multi-step synthesis, besides the two-step procedure involving reduction to an alcohol and subsequent hydrogenation, direct reduction methods can be employed.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is suitable for carbonyl compounds that are stable to strong basic conditions. The Huang-Minlon modification is a common and practical variant.

Experimental Protocol (Huang-Minlon Modification):

-

In a flask equipped with a reflux condenser, combine 1-(Biphenyl-4-yl)propan-1-one, diethylene glycol, hydrazine hydrate (excess), and potassium hydroxide.

-

Heat the mixture to reflux to form the hydrazone.

-

Remove the condenser and allow water and excess hydrazine to distill off until the temperature of the reaction mixture rises to around 190-200 °C.

-

Reattach the condenser and reflux at this temperature for several hours until the evolution of nitrogen ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., toluene).

-

Wash the organic layer, dry, and remove the solvent. The product can be purified by distillation or recrystallization.

| Parameter | Typical Reagents/Conditions |

| Reducing Agent | Hydrazine Hydrate |

| Base | Potassium Hydroxide |

| Solvent | Diethylene Glycol |

| Temperature | 190-200 °C |

Clemmensen Reduction

The Clemmensen reduction is performed under strongly acidic conditions and is suitable for substrates that are stable to acid.

Experimental Protocol:

-

Prepare amalgamated zinc by stirring zinc powder with a dilute aqueous solution of mercuric chloride.

-

Decant the aqueous solution and wash the amalgamated zinc with water.

-

In a flask with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Add 1-(Biphenyl-4-yl)propan-1-one to the mixture.

-

Heat the reaction to a vigorous reflux for several hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

After cooling, separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and sodium bicarbonate solution, dry, and remove the solvent. The product can be purified by distillation or recrystallization.

| Parameter | Typical Reagents/Conditions |

| Reducing Agent | Amalgamated Zinc (Zn(Hg)) |

| Acid | Concentrated Hydrochloric Acid |

| Solvent | Toluene/Water |

| Temperature | Reflux |

Conclusion

This guide has detailed several viable synthetic pathways for this compound. The multi-step synthesis starting from biphenyl offers a well-documented and high-yielding route, avoiding harsh conditions. For more direct approaches, Suzuki-Miyaura and Ullmann couplings represent powerful alternatives, with the Suzuki-Miyaura coupling generally offering milder conditions and higher functional group tolerance. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, required scale of production, and the specific capabilities of the laboratory. The provided experimental protocols and data tables serve as a practical resource for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-propylbiphenyl is a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmacologically active compounds. Its bifunctional nature, featuring a reactive bromine atom suitable for cross-coupling reactions and a propyl chain influencing physical properties, makes it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing the necessary starting materials, experimental protocols, and quantitative data to aid researchers in its effective preparation.

Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired scale, and overall cost-effectiveness. The most prominent methods include:

-

Multi-step Synthesis from Biphenyl: A robust pathway involving the sequential functionalization of a biphenyl core.

-

Suzuki-Miyaura Cross-Coupling: A highly efficient and widely used method for constructing the biphenyl scaffold.

-

Bromination of 4-propylbiphenyl: A direct approach if the precursor biphenyl is available.

Multi-step Synthesis from Biphenyl

A patented method outlines a five-step synthesis starting from the readily available and inexpensive biphenyl.[1] This route offers a high degree of control and results in a good overall yield.

Logical Workflow for Multi-step Synthesis from Biphenyl

Caption: Multi-step synthesis of this compound from biphenyl.

Experimental Protocols and Data

| Step | Reaction | Key Reagents & Conditions | Yield |

| 1 | Friedel-Crafts Acylation | Biphenyl, Propionyl Chloride, Aluminum Chloride, Organic Solvent. Cool to 5-10°C, then stir for 4-6 hours at room temperature.[1] | High |

| 2 | Reduction | 4-Propionylbiphenyl, Sodium Borohydride, Organic Solvent. Cool to 10-15°C, then stir for 2-4 hours at room temperature.[1] | Quantitative |

| 3 | Elimination | 1-(Biphenyl-4-yl)propan-1-ol, p-Toluenesulfonic Acid, Organic Solvent. Heat to 80-90°C for 3-6 hours.[1] | Not isolated |

| 4 | Hydrogenation | 4-(Prop-1-en-1-yl)biphenyl, Palladium on Carbon (Pd/C), Hydrogen gas.[1] | High |

| 5 | Bromination | 4-Propylbiphenyl, Liquid Bromine, Ferric Chloride, Dichloromethane. 20-30°C for 15-20 hours.[1] | High |

| Overall | - | - | 57% [1] |

Detailed Methodologies:

-

Step 1: Synthesis of 4-Propionylbiphenyl (Compound 2)

-

To a reaction vessel, add 1 equivalent of biphenyl, an organic solvent (weight ratio of 3-5:1 to biphenyl), and 1.0-1.15 equivalents of propionyl chloride.

-

After thorough stirring and cooling to 5-10°C, slowly add 1.05-1.3 equivalents of aluminum chloride.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Cool the mixture to 0-10°C and quench by the dropwise addition of water.

-

Separate the aqueous phase, wash the organic phase twice with water, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable organic solvent to yield pure 4-propionylbiphenyl.[1]

-

-

Step 5: Synthesis of this compound (Compound 6)

-

In a reaction vessel, combine 1 equivalent of 4-propylbiphenyl (Compound 5), dichloromethane (weight ratio of 4-6:1 to Compound 5), and 0.1-0.3 equivalents of ferric chloride.

-

With vigorous stirring, slowly add 1.1-1.2 equivalents of liquid bromine, maintaining the temperature between 20-30°C.

-

Continue the reaction for 15-20 hours.

-

Quench the reaction by adding a 10-20% aqueous solution of sodium hydroxide.

-

After stirring, allow the layers to separate. Wash the organic phase twice with water.

-

Remove the solvent from the organic phase by rotary evaporation to obtain the crude product.

-

Purify by slurrying in methanol, followed by cooling, filtration, and drying to afford the final product as a white solid.[1]

-

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between two aromatic rings.[2][3] For the synthesis of this compound, two primary disconnection approaches are viable:

-

Route A: Coupling of 4-bromobiphenyl with (4-propylphenyl)boronic acid.

-

Route B: Coupling of 4-bromo-1-propylbenzene with phenylboronic acid.

Logical Workflow for Suzuki-Miyaura Cross-Coupling (Route A)

Caption: Suzuki-Miyaura synthesis of this compound.

Starting Material Preparation

-

(4-Propylphenyl)boronic Acid: This key reagent can be synthesized from 4-bromo-1-propylbenzene and bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is typically carried out in DMF at elevated temperatures, with reported yields around 90%.

-

4-Bromobiphenyl: This can be prepared by the electrophilic bromination of biphenyl using bromine and a Lewis acid catalyst such as ferric chloride or zinc chloride in a suitable solvent like dichloroethane or acetic acid.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling

-

To a reaction flask, add the aryl halide (1.0 eq.), the boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 eq.).

-

Degas the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

-

Add a degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF).

-

Heat the reaction mixture with stirring (typically 80-110°C) for several hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Suzuki-Miyaura Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80 | 12 | >90 |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/Water | 80 | 1 | 98 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | Good |

Note: The data above represents similar Suzuki-Miyaura couplings and can be used as a starting point for optimizing the synthesis of this compound.

Bromination of 4-propylbiphenyl

This is the most direct route if 4-propylbiphenyl is commercially available or synthesized separately (as in the final step of the multi-step synthesis). The reaction is a classic electrophilic aromatic substitution.

Experimental Protocol for Bromination of 4-propylbiphenyl

-

Dissolve 4-propylbiphenyl (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃) or iron powder.

-

Cool the mixture in an ice bath.

-

Slowly add liquid bromine (1.0-1.2 eq.) dropwise with stirring, while keeping the temperature low.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with a solution of sodium bisulfite or sodium thiosulfate to remove excess bromine.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Quantitative Data for Bromination

| Substrate | Brominating Agent | Catalyst | Solvent | Temperature | Yield |

| Biphenyl | Bromine | FeCl₃ | Dichloroethane | 0°C to 58°C | Good |

| Biphenyl | Bromine | ZnCl₂ | Acetic Acid | Ambient | 75% (4-isomer) |

Note: These conditions for the bromination of biphenyl are directly applicable to 4-propylbiphenyl.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The multi-step synthesis from biphenyl offers a cost-effective route for large-scale production, while the Suzuki-Miyaura cross-coupling provides a versatile and high-yielding approach, particularly suitable for laboratory-scale synthesis and analog generation. The direct bromination of 4-propylbiphenyl is the most straightforward method, contingent on the availability of the starting material. The selection of the optimal synthetic strategy will be guided by factors such as scale, cost, available equipment, and the specific purity requirements of the final product. This guide provides the necessary technical details to enable researchers and professionals in the field to make informed decisions and execute the synthesis efficiently.

References

An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl

This technical guide provides a comprehensive overview of 4-Bromo-4'-propylbiphenyl, a key intermediate in the synthesis of advanced materials. The document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering detailed information on its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the common name this compound is systematically named according to IUPAC nomenclature. It is also known by several other names in commercial and research contexts.

IUPAC Name: 1-bromo-4-(4-propylphenyl)benzene

Synonyms:

-

4-Bromo-4'-propyl-1,1'-biphenyl

-

1-(4-bromophenyl)-4-propylbenzene

-

4-Bromo-4'-n-propylbiphenyl

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.18 g/mol |

| CAS Number | 58743-81-0 |

| Appearance | White to off-white solid/powder |

| Melting Point | 107-109 °C[1] |

| Boiling Point | 349.5 °C at 760 mmHg[1] |

| Density | 1.249 g/cm³[1] |

| Flash Point | 161.8 °C[1] |

| Refractive Index | 1.574[1] |

| Solubility | Insoluble in water; soluble in non-polar organic solvents. |

| LogP (XLogP3) | 5.6[1] |

-

¹H NMR of 4-Bromobiphenyl: The proton NMR spectrum of the parent compound, 4-bromobiphenyl, would show complex aromatic signals in the range of 7.2-7.6 ppm.

-

¹³C NMR of 4-Bromobiphenyl: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted.

-

IR of 4-Bromobiphenyl: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic rings, C=C stretching vibrations within the rings, and the C-Br stretching frequency.

-

Mass Spectrum of 4-Bromobiphenyl: The mass spectrum would show a prominent molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br).

Synthesis of this compound: An Experimental Protocol

A multi-step synthesis for this compound has been reported, starting from biphenyl. This process avoids harsh reaction conditions and the use of carcinogenic reagents, resulting in a good overall yield.[2] The following is a detailed experimental protocol based on a patented synthesis route.[2]

Overall Reaction Scheme:

Biphenyl → 4-Propionylbiphenyl → 4-(1-Hydroxypropyl)biphenyl → 4-Propyl-1,1'-biphenyl → this compound

Step 1: Synthesis of 4-Propionylbiphenyl (Compound 2)

-

In a clean, dry 100 mL three-necked flask equipped with a stirrer, add 1 equivalent of biphenyl, dichloroethane (as the first organic solvent) in a 3:1 weight ratio to the biphenyl, and 1.0 equivalent of propionyl chloride.

-

Stir the mixture thoroughly and cool it to 5 °C.

-

Slowly add 1.05 equivalents of aluminum chloride while maintaining the temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

-

Cool the mixture to 0 °C and quench the reaction by the dropwise addition of water.

-

Allow the layers to separate, and collect the organic layer containing the product, 4-propionylbiphenyl.

Step 2: Synthesis of 4-(1-Hydroxypropyl)biphenyl (Compound 3)

-

To a reaction bottle, add 1 equivalent of 4-propionylbiphenyl (from Step 1) and a third organic solvent in a weight ratio of 3-5:1.

-

Stir the mixture and cool to 10-15 °C.

-

Prepare an aqueous solution of sodium borohydride containing 0.5-0.6 equivalents of sodium borohydride and 0.5-1 equivalent of water.

-

Add the sodium borohydride solution dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours after the addition is complete.

-

Upon completion of the reaction, add 5-7 equivalents of ethyl acetate, 3-4 equivalents of water, and 1.5 equivalents of concentrated hydrochloric acid.

-

Stir, allow the layers to separate, and wash the organic phase twice with water.

-

Remove the aqueous phase and dry the organic phase to obtain 4-(1-hydroxypropyl)biphenyl.

Step 3: Synthesis of 4-Propyl-1,1'-biphenyl (Compound 5)

-

This step involves the dehydration of 4-(1-hydroxypropyl)biphenyl to an intermediate alkene (Compound 4), followed by hydrogenation.

-

Combine the 4-(1-hydroxypropyl)biphenyl (from Step 2), a fourth organic solvent, and 0.1-0.2 equivalents of p-toluenesulfonic acid in a reaction bottle. The amount of the fourth organic solvent should be 3-6 times the weight of the starting biphenyl from Step 1.

-

Stir the mixture and heat to 80-90 °C for 3-6 hours.

-

Cool the reaction to 15-30 °C, add 3-5 equivalents of ethyl acetate and 3-4 equivalents of water, stir, and separate the layers.

-

Wash the organic phase twice with water and use it directly in the next reaction.

-

The organic phase containing the intermediate alkene is then subjected to hydrogenation to yield 4-propyl-1,1'-biphenyl.

Step 4: Synthesis of this compound (Compound 6)

-

In a reaction bottle, add 1 equivalent of 4-propyl-1,1'-biphenyl (from Step 3), a fifth organic solvent (e.g., acetic acid) in a 4-6:1 weight ratio, and 0.1-0.3 equivalents of ferric chloride.

-

Stir the mixture thoroughly and slowly add 1.1-1.2 equivalents of liquid bromine, maintaining the temperature at 20-30 °C.

-

Continue the reaction for 15-20 hours.

-

Quench the reaction by adding a 10-20% aqueous solution of sodium hydroxide.

-

Stir, separate the layers, and wash the organic phase twice with water.

-

Dry the organic phase to obtain the crude product.

-

Purify the crude product by pulping in methanol, cooling, filtering, and drying to obtain the final product, this compound, as a white solid.

Synthetic Pathway Visualization

The following diagram illustrates the multi-step synthesis of this compound from biphenyl, as detailed in the experimental protocol.

Caption: Synthetic pathway for this compound.

Applications and Significance

This compound is a valuable intermediate in the synthesis of various organic materials. Its primary application lies in the preparation of liquid crystal monomers.[2] The biphenyl core provides rigidity, while the propyl and bromo groups can be further functionalized to tailor the mesomorphic properties of the final liquid crystal molecules. These materials are essential components in advanced display technologies and other electro-optical devices. Furthermore, the bromo-functionalization allows for its use in various cross-coupling reactions, such as Suzuki and Heck couplings, making it a versatile building block in the pharmaceutical industry for the construction of complex molecular frameworks.

References

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-4'-propylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) from a certified supplier. The toxicological properties of 4-Bromo-4'-propylbiphenyl have not been fully investigated, and this guide largely relies on data from the closely related compound, 4-bromobiphenyl, as a surrogate for hazard assessment. Always consult the specific SDS provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a brominated aromatic compound with potential applications in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount for the protection of laboratory personnel and the environment. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and relevant experimental protocols for this compound, primarily based on information available for structurally similar compounds.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information for the target compound and its close analog, 4-bromobiphenyl, for comparative purposes.

Table 1: Physical and Chemical Properties

| Property | This compound | 4-bromobiphenyl (Surrogate Data) |

| CAS Number | 58743-81-0 | 92-66-0 |

| Molecular Formula | C₁₅H₁₅Br | C₁₂H₉Br |

| Molecular Weight | 275.19 g/mol | 233.10 g/mol [1] |

| Appearance | White to light yellow powder/crystal | Colorless to white or light gray crystalline solid[1] |

| Melting Point | 107-109 °C | 82-86 °C[1] |

| Boiling Point | 349.5 °C at 760 mmHg | 310 °C[1] |

| Water Solubility | Not available | Insoluble[1] |

Table 2: GHS Hazard Classification (Based on Surrogate Data for 4-bromobiphenyl)

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Note: A supplier of this compound has classified it with the hazard statement H410: Very toxic to aquatic life with long lasting effects.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards associated with this compound, stringent safety measures must be implemented during its handling and storage.

Engineering Controls:

-

All work with powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure adequate ventilation in the laboratory.

-

An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield should be worn.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used.

General Hygiene Practices:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.

-

Contaminated clothing should be removed immediately and laundered before reuse.

Experimental Protocols

The following are generalized protocols for assessing the potential mutagenicity and genotoxicity of a compound like this compound, as well as a standard procedure for handling potent powdered substances.

Safe Handling of Potent Powdered Compounds

This protocol outlines the general steps for safely weighing and handling powdered this compound.

-

Preparation:

-

Designate a specific area within a chemical fume hood for handling the compound.

-

Cover the work surface with disposable absorbent pads.

-

Assemble all necessary equipment (e.g., balance, spatulas, weighing paper, vials) within the fume hood.

-

-

Weighing:

-

Tare the balance with the receiving vessel (e.g., a vial).

-

Carefully transfer the desired amount of this compound to the vessel using a clean spatula.

-

Minimize the creation of dust by handling the powder gently.

-

-

Dissolution (if applicable):

-

Add the solvent to the vial containing the powder while still inside the fume hood.

-

Cap the vial and mix gently until the solid is fully dissolved.

-

-

Cleanup:

-

Carefully wipe down all surfaces and equipment with a damp cloth or paper towel to collect any residual powder.

-

Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water.

-

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[3][4][5]

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolites that may be mutagenic.

-

Exposure:

-

Prepare a range of concentrations of this compound.

-

In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.

-

Add this mixture to a molten top agar solution containing a trace amount of histidine.

-

-

Plating and Incubation:

-

Pour the top agar mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

In Vitro Micronucleus Assay for Genotoxicity

The in vitro micronucleus assay detects chromosomal damage or interference with the mitotic apparatus.[6][7][8]

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes).

-

Exposure:

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 3-6 hours with S9 activation, or for a full cell cycle without).

-

Include appropriate negative and positive controls.

-

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining:

-

Harvest the cells and fix them onto microscope slides.

-

Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

-

-

Scoring:

-

Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Visualizations

Proposed Metabolic Activation Pathway

The toxicity of many halogenated biphenyls is linked to their metabolic activation by cytochrome P450 enzymes.[1] The following diagram illustrates a proposed pathway for this compound, adapted from information on 4-bromobiphenyl.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ames test - Wikipedia [en.wikipedia.org]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. criver.com [criver.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-4'-propylbiphenyl in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-propylbiphenyl. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document focuses on delivering a qualitative solubility profile extrapolated from structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for the accurate determination of solubility is provided to empower researchers to ascertain precise values for their specific applications. This guide is intended to be a valuable resource for professionals in research and development utilizing this compound.

Introduction and Physicochemical Properties

This compound is a biphenyl derivative characterized by a bromine atom and a propyl group substituted on its two phenyl rings. This structure imparts a significant non-polar character to the molecule, which is a primary determinant of its solubility behavior. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification, formulation, and materials science.

Core Physicochemical Properties (Predicted/Analog-Based):

| Property | Value/Information |

| Molecular Formula | C₁₅H₁₅Br |

| Molecular Weight | 275.18 g/mol |

| Appearance | Expected to be a crystalline solid at room temperature |

| Polarity | Non-polar |

Qualitative Solubility Profile

In the absence of specific experimental data for this compound, its solubility profile can be predicted based on the well-established principle of "like dissolves like." The solubility of structurally similar compounds, such as biphenyl, 4-bromobiphenyl, and 4,4'-dibromobiphenyl, provides a strong indication of the expected behavior of this compound. These related compounds are known to be sparingly soluble in water but readily soluble in various organic solvents.[1][2][3][4][5][6] The non-polar biphenyl core is the dominant structural feature, leading to favorable interactions with non-polar and moderately polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene, Benzene | Soluble to Very Soluble | The non-polar nature of these solvents effectively solvates the non-polar biphenyl and propyl components of the molecule.[3][4][5] |

| Polar Aprotic | Acetone, Dioxane, Chloroform | Soluble | These solvents can interact favorably with the aromatic system and accommodate the non-polar structure.[1][3][4] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Soluble | While the molecule is predominantly non-polar, some solubility is expected in alcohols, though likely less than in non-polar solvents.[1] |

| Aqueous | Water | Insoluble | The large, non-polar hydrocarbon structure results in very low solubility in the highly polar water.[1][2][4][6] |

It is important to note that the solubility of solid compounds generally increases with temperature.[3][4][5]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[7][8][9][10][11] This method determines the equilibrium solubility of a compound in a given solvent at a controlled temperature.

3.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. The concentration of the dissolved compound in the resulting saturated solution is then measured analytically.

3.2. Materials and Equipment

-

This compound (crystalline solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

3.3. Detailed Methodology

-

Preparation: Add an excess amount of crystalline this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step must be performed quickly to prevent any temperature changes that could alter the solubility.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC-UV.

-

Dilute the filtered sample of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation: Calculate the concentration of this compound in the saturated solution using the calibration curve, accounting for any dilution. The solubility is typically expressed in units such as mg/mL, g/100 g of solvent, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, its chemical structure strongly suggests good solubility in non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents and insolubility in water. For applications requiring precise solubility values, the provided detailed shake-flask experimental protocol offers a robust methodology for their determination. This guide serves as a foundational resource for researchers working with this compound, enabling informed solvent selection and facilitating the generation of critical experimental data.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

Spectroscopic and Methodological Profile of 4-Bromo-4'-propylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-4'-propylbiphenyl is a biphenyl derivative of significant interest in the fields of materials science and medicinal chemistry. Its rigid biphenyl core, functionalized with a bromine atom and a propyl group, makes it a versatile building block for the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active molecules. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of more complex molecular architectures. The propyl chain influences the molecule's physical properties, including its solubility and liquid crystalline behavior.

This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, alongside detailed experimental protocols for its synthesis and characterization. Due to the limited availability of directly published complete experimental spectra for this specific compound, this guide also includes data for the closely related analog, 4-bromo-4'-heptylbiphenyl, for comparative purposes and presents generalized, yet detailed, experimental methodologies for acquiring such data.

Spectroscopic Data

Precise spectroscopic characterization is paramount for confirming the identity and purity of synthesized this compound. The following tables summarize the expected and observed (for a close analog) quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 4-Bromo-4'-heptylbiphenyl

| Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 4-Bromo-4'-heptylbiphenyl | Multiplicity | Integration |

| Aromatic Protons (H2', H6') | 7.55 - 7.45 | 7.53 | d | 2H |

| Aromatic Protons (H2, H6) | 7.50 - 7.40 | 7.45 | d | 2H |

| Aromatic Protons (H3', H5') | 7.45 - 7.35 | 7.43 | d | 2H |

| Aromatic Protons (H3, H5) | 7.30 - 7.20 | 7.24 | d | 2H |

| -CH₂- (alpha to ring) | 2.65 - 2.55 | 2.63 | t | 2H |

| -CH₂- (beta to ring) | 1.70 - 1.60 | 1.64 | sextet | 2H |

| -CH₃ | 1.00 - 0.90 | 0.88 | t | 3H |

Note: Predicted data is based on established spectroscopic principles and comparison with analogous compounds. Experimental data for 4-bromo-4'-heptylbiphenyl is provided for reference.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C4' (C-Br) | 122 - 120 |

| C1' | 140 - 138 |

| C2', C6' | 129 - 127 |

| C3', C5' | 132 - 130 |

| C4 (C-propyl) | 143 - 141 |

| C1 | 139 - 137 |

| C2, C6 | 129 - 127 |

| C3, C5 | 127 - 125 |

| -CH₂- (alpha to ring) | 38 - 36 |

| -CH₂- (beta to ring) | 25 - 23 |

| -CH₃ | 14 - 13 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1610 - 1580 | Medium | C=C stretch (aromatic ring) |

| 1485 - 1475 | Strong | C=C stretch (aromatic ring) |

| 1400 - 1380 | Medium | C-H bend (aliphatic) |

| 1100 - 1000 | Strong | C-Br stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted rings) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 274/276 | High | [M]⁺ (Molecular ion peak, characteristic isotopic pattern for Br) |

| 195 | Medium | [M - Br]⁺ |

| 167 | High | [M - C₃H₇ - Br]⁺ (Biphenyl cation) |

| 152 | Medium | [Biphenyl]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

Reactants and Reagents:

-

1,4-Dibromobenzene

-

4-Propylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

-